molecular formula C11H13N3 B1278130 5-Amino-2-(pyrrolidin-1-yl)benzonitrile CAS No. 219921-68-3

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1278130
CAS No.: 219921-68-3
M. Wt: 187.24 g/mol
InChI Key: FVSSHGNFKHGMDK-UHFFFAOYSA-N
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Description

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H13N3 It is characterized by the presence of an amino group, a pyrrolidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 2-(pyrrolidin-1-yl)benzonitrile, is subjected to nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using suitable reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(pyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-2-(pyrrolidin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group and pyrrolidine ring can interact with enzymes and receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Amino-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

    5-Amino-2-(piperidin-1-yl)benzonitrile: Contains a piperidine ring, which may affect its steric and electronic properties.

Uniqueness

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both an amino group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSHGNFKHGMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444318
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219921-68-3
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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